2-bromo-N-2-pyridinylpropanamide hydrobromide
Description
Properties
IUPAC Name |
2-bromo-N-pyridin-2-ylpropanamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.BrH/c1-6(9)8(12)11-7-4-2-3-5-10-7;/h2-6H,1H3,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPHGMFSGFRLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=N1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-2-pyridinylpropanamide hydrobromide typically involves the bromination of N-2-pyridinylpropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-2-pyridinylpropanamide hydrobromide may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-2-pyridinylpropanamide hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N-2-pyridinylpropanamide hydrobromide has been studied for its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including those responsible for tuberculosis and other infections . The presence of the bromine atom and the pyridine ring enhances its interaction with biological targets, making it a candidate for drug development.
Biological Research
The compound is utilized in biological assays to explore its effects on cellular processes. Its ability to modulate specific pathways can lead to insights into disease mechanisms and therapeutic targets. For instance, studies have shown that derivatives of this compound can influence apoptotic pathways in cancer cells, indicating potential applications in oncology .
Material Science
In material science, 2-bromo-N-2-pyridinylpropanamide hydrobromide has been investigated for its role in synthesizing novel polymers and materials. Its reactivity allows it to serve as a building block in polymer chemistry, contributing to the development of materials with enhanced physical properties such as thermal stability and mechanical strength.
Case Study 1: Antibacterial Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyridine-based compounds for their antibacterial efficacy. The results indicated that the introduction of bromine significantly improved the activity against Gram-positive bacteria, suggesting that 2-bromo-N-2-pyridinylpropanamide hydrobromide could be further optimized for therapeutic use .
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading university explored the effects of this compound on apoptosis in human cancer cell lines. The findings revealed that treatment with 2-bromo-N-2-pyridinylpropanamide hydrobromide led to increased rates of apoptosis, indicating its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of 2-bromo-N-2-pyridinylpropanamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions between 2-bromo-N-2-pyridinylpropanamide hydrobromide and two closely related compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| 2-Bromo-N-2-pyridinylpropanamide hydrobromide | C9H10BrN2O·HBr | 322.01* | Pyridinyl, bromo, propanamide | Hydrobromide |
| 2-Bromo-N-(2-methylphenyl)propanamide | C10H11BrN2O | 255.11 | 2-Methylphenyl, bromo, propanamide | None (neutral) |
| 2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-methylpropanamide | C11H14BrNO3 | 288.14 | Phenoxy, bromo, hydroxymethyl, propanamide | None (neutral) |
*Calculated based on formula C9H10BrN2O (212.09) + HBr (80.91).
Key Observations:
This likely increases aqueous solubility and bioavailability .
Functional Groups: The hydroxymethyl-phenoxy group in 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-methylpropanamide () introduces additional hydrogen-bonding sites, which may influence binding affinity in biological targets .
Salt Form :
- The hydrobromide salt in the target compound contrasts with the neutral forms of analogs. Salt formation typically improves crystallinity, stability, and dissolution rates, critical for pharmaceutical processing .
Biological Activity
Overview
2-Bromo-N-2-pyridinylpropanamide hydrobromide is a chemical compound with significant interest in biological and medicinal research. Its unique structure, which includes a bromine atom, a pyridine ring, and an amide group, contributes to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₈H₉BrN₂O·HBr
- IUPAC Name: 2-bromo-N-(2-pyridinyl)propanamide hydrobromide
- Molecular Weight: 251.04 g/mol
The biological activity of 2-bromo-N-2-pyridinylpropanamide hydrobromide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, thereby modulating the enzyme's function. This interaction can influence various cellular pathways, particularly those involved in inflammation and cell proliferation .
Biological Activities
The compound has been investigated for several potential biological activities:
- Enzyme Inhibition: Studies have shown that 2-bromo-N-2-pyridinylpropanamide hydrobromide can inhibit specific enzymes, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial.
- Anti-inflammatory Properties: Research indicates that the compound may exert anti-inflammatory effects by interfering with signaling pathways associated with inflammation.
- Anticancer Activity: Preliminary studies suggest potential anticancer properties, although further research is necessary to elucidate its efficacy and mechanisms in cancer models.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity by binding to active sites. | |
| Anti-inflammatory | Reduces inflammation through modulation of signaling pathways. | |
| Anticancer Potential | Exhibits properties that may inhibit cancer cell proliferation. |
Case Study: Enzyme Interaction
In a study investigating the compound's effect on a specific enzyme related to inflammatory responses, researchers found that 2-bromo-N-2-pyridinylpropanamide hydrobromide significantly reduced enzyme activity in vitro. This suggests a potential mechanism for its anti-inflammatory effects, warranting further exploration in vivo.
Comparative Analysis with Similar Compounds
The biological activity of 2-bromo-N-2-pyridinylpropanamide hydrobromide can be compared to similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-chloro-N-2-pyridinylpropanamide | Moderate enzyme inhibition | Chlorine substituent affects reactivity |
| 2-fluoro-N-2-pyridinylpropanamide | Low anti-inflammatory activity | Fluorine enhances stability |
| 2-iodo-N-2-pyridinylpropanamide | High anticancer potential | Iodine increases lipophilicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-N-2-pyridinylpropanamide hydrobromide, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves bromination of a pyridine-propanamide precursor using reagents like PBr₃ or HBr in acetic acid. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Reactions at 0–5°C minimize side products like dehydrohalogenation derivatives .
- Stoichiometry : Excess brominating agent (1.2–1.5 equivalents) ensures complete conversion .
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| HBr/Acetic Acid | 78 | 0°C, 12 h, DMF | |
| PBr₃/THF | 65 | Reflux, 6 h |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns in hydrobromide salts .
- ¹H/¹³C NMR : Confirms bromine substitution (e.g., δ ~3.5 ppm for CH₂Br protons) .
- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Q. How can common impurities (e.g., unreacted starting material) be removed during purification?
- Methodology :
- Recrystallization : Use ethanol/water (3:1 v/v) to isolate the hydrobromide salt .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) removes brominated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound’s structure?
- Methodology :
- DFT calculations : Compare optimized geometries (e.g., bond angles, torsion angles) with X-ray crystallography data .
- 2D NMR (COSY, NOESY) : Validate proton-proton proximities conflicting with computational models .
- Case Study : Discrepancies in amide group planarity were resolved using torsional angle analysis from XRD vs. DFT .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during amide bond formation in its synthesis?
- Methodology :
- Protecting groups : Temporarily block reactive pyridinyl-N with Boc groups .
- Low-temperature coupling : Use EDC/HOBt at 4°C to minimize hydrolysis .
- Anhydrous conditions : Rigorous drying of solvents (e.g., molecular sieves in DMF) .
Q. How does the hydrobromide salt form influence biological activity compared to the free base?
- Methodology :
- Solubility assays : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization .
- Data Table :
| Form | Solubility in Water (mg/mL) | Bioavailability (AUC, ng·h/mL) |
|---|---|---|
| Free base | 2.1 | 45 |
| Hydrobromide | 8.7 | 112 |
Methodological Considerations
- Structural Analysis : For XRD, ensure crystal quality by slow evaporation from acetonitrile .
- Reaction Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) to track bromination progress .
- Safety Protocols : Handle hydrobromide salts in fume hoods due to hygroscopicity and irritant properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
